3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride
Overview
Description
PF-06456384 (trihydrochloride) is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound is known for its significant selectivity over other sodium channels, making it a valuable tool in scientific research, particularly in the study of pain mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06456384 (trihydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of PF-06456384 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
PF-06456384 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
PF-06456384 (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and behavior of sodium channels.
Biology: Employed in the investigation of cellular processes involving sodium ion transport.
Medicine: Explored for its potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
PF-06456384 (trihydrochloride) exerts its effects by selectively inhibiting the voltage-gated sodium channel NaV1.7. This inhibition disrupts the flow of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. By blocking NaV1.7, PF-06456384 (trihydrochloride) effectively reduces the transmission of pain signals to the central nervous system .
Comparison with Similar Compounds
PF-06456384 (trihydrochloride) is unique in its high selectivity for NaV1.7 compared to other sodium channels. Similar compounds include:
PF-05089771: Another selective NaV1.7 inhibitor with different potency and selectivity profiles.
PF-04856264: A compound with similar applications but varying in its chemical structure and selectivity.
PF-04531083: Known for its use in pain research, with distinct pharmacological properties.
These comparisons highlight the uniqueness of PF-06456384 (trihydrochloride) in terms of its selectivity and potency, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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